molecular formula C25H25ClN2O4S B11249249 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11249249
M. Wt: 485.0 g/mol
InChI Key: QPJQKDRDAFVBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoxazine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate isocyanate or amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The benzoxazine ring can interact with protein binding sites, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: A simpler sulfonyl compound used in similar synthetic applications.

    2-Chloro-4-nitrobenzenesulfonamide: Another sulfonyl compound with different functional groups.

    N-(2-Isopropylphenyl)-4-methylbenzenesulfonamide: A structurally similar compound with potential biological activity.

Uniqueness

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential biological activity. The presence of the benzoxazine ring and the sulfonyl group makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors and protein interaction studies.

Properties

Molecular Formula

C25H25ClN2O4S

Molecular Weight

485.0 g/mol

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-N-(2-propan-2-ylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H25ClN2O4S/c1-16(2)20-6-4-5-7-21(20)27-25(29)24-15-28(22-14-18(26)10-13-23(22)32-24)33(30,31)19-11-8-17(3)9-12-19/h4-14,16,24H,15H2,1-3H3,(H,27,29)

InChI Key

QPJQKDRDAFVBLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=CC=C4C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.